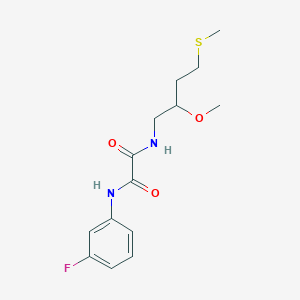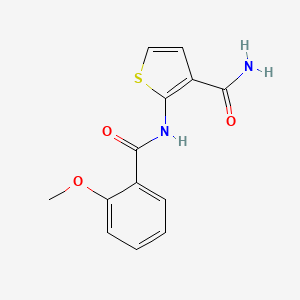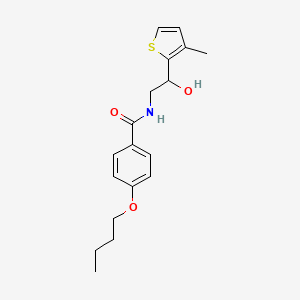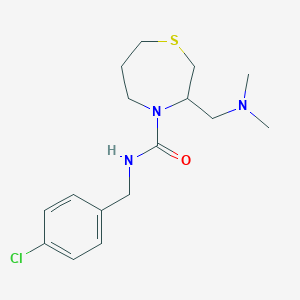
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide, also known as FMPB, is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. FMPB is a member of the oxamide family and is a white crystalline solid at room temperature.
科学研究应用
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been found to have potential applications in various fields of research. In the field of medicinal chemistry, N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
In addition to its anticancer properties, N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the inhibition of the growth of bacteria and fungi.
Biochemical and Physiological Effects
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide inhibits the activity of certain enzymes, including tyrosine kinases, which are involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is its potential as a new anticancer and antimicrobial agent. Its ability to inhibit the growth of cancer cells and bacteria and fungi makes it a promising candidate for further research.
However, there are also some limitations to the use of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide in lab experiments. One limitation is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for research. Additionally, the mechanism of action of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is not fully understood, which can make it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. One direction is to further investigate its potential as an anticancer and antimicrobial agent. This could involve testing its effects in animal models and in clinical trials.
Another direction for research is to investigate the mechanism of action of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. Understanding how the compound works at a molecular level could help to design more effective experiments to test its effects.
Finally, research could also focus on improving the synthesis method for N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. Finding a more efficient method to produce the compound could make it more widely available for research and potentially for use in medicine.
Conclusion
In conclusion, N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is a promising compound with potential applications in various fields of research. Its ability to inhibit the growth of cancer cells and bacteria and fungi makes it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to improve the synthesis method for the compound.
合成方法
The synthesis of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is a multi-step process that involves the reaction of 3-fluoroaniline with 2-methoxy-4-methylsulfanylbutyric acid, followed by the addition of oxalyl chloride and then ammonia. The final product is obtained by recrystallization from ethanol. The yield of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is typically around 50%.
属性
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-20-12(6-7-21-2)9-16-13(18)14(19)17-11-5-3-4-10(15)8-11/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXCTYXSVWCDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)
![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)


![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)
![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)




![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)